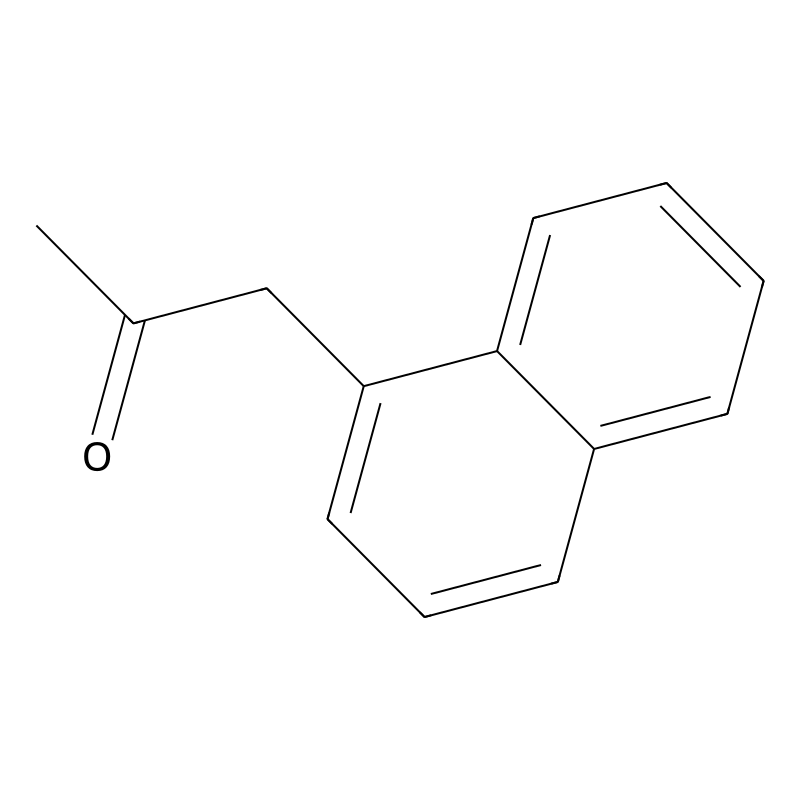

1-(Naphthalen-1-yl)propan-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Here are some resources that mention 1-Naphthylacetone in the context of scientific research, although they do not specifically explore its applications:

- Sigma-Aldrich: Lists 1-Naphthylacetone as a product available for purchase, but does not mention any specific scientific research applications .

- PubChem: Provides basic information about the chemical structure and properties of 1-Naphthylacetone, but does not mention any scientific research applications .

- SCBT: Similar to Sigma-Aldrich, lists 1-Naphthylacetone as a product but does not mention any scientific research applications .

If you are interested in exploring the potential scientific research applications of 1-Naphthylacetone, it might be helpful to:

- Consult specialized scientific databases focusing on specific research areas where 1-Naphthylacetone might be relevant.

- Search for patent filings or scientific publications mentioning 1-Naphthylacetone in the context of specific research projects.

- Contact researchers working in areas where 1-Naphthylacetone's properties might be of interest to explore its potential applications.

1-(Naphthalen-1-yl)propan-2-one, also known as 1-(1-Naphthyl)propan-2-one, is an organic compound with the molecular formula . This compound is a derivative of naphthalene, characterized by the attachment of a naphthyl group to a propan-2-one structure. Its unique structure imparts notable reactivity and makes it a significant compound in organic chemistry, often serving as an intermediate in various chemical syntheses.

Currently, there is no widely documented information regarding the specific mechanism of action of 1-Naphthyl acetate in scientific research.

- Wearing personal protective equipment (PPE) like gloves, safety glasses, and lab coat.

- Working in a well-ventilated fume hood.

- Properly disposing of chemicals according to waste disposal regulations.

- Oxidation: This compound can be oxidized to form 1-naphthylacetic acid using oxidizing agents such as potassium permanganate.

- Reduction: It can be reduced to produce 1-naphthylpropan-2-ol with reducing agents like sodium borohydride.

- Electrophilic Substitution: The naphthyl ring is susceptible to electrophilic substitution due to the electron-donating nature of the acetone moiety, allowing for various substitution reactions.

Common Reagents and Conditions- Oxidation: Potassium permanganate in acidic conditions.

- Reduction: Sodium borohydride in methanol.

- Substitution: Various electrophiles in the presence of a catalyst.

The biological activity of 1-(Naphthalen-1-yl)propan-2-one is notable, particularly in its interaction with various molecular targets. It may influence enzyme activity and receptor interactions, potentially modulating biochemical pathways. Research indicates that this compound could have applications in pharmacology, especially concerning its effects on cellular processes and metabolic pathways.

The synthesis of 1-(Naphthalen-1-yl)propan-2-one typically involves Friedel-Crafts acylation, where naphthalene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction can be summarized as follows:

In industrial settings, optimized conditions are employed to enhance yield and purity, often involving controlled temperatures and excess reagents.

This compound has diverse applications across various fields:

- Organic Synthesis: It serves as an intermediate for synthesizing complex organic molecules.

- Pharmaceuticals: Potential uses in drug development due to its biological activity.

- Dyes and Fragrances: Utilized in the production of various industrial chemicals .

Studies on 1-(Naphthalen-1-yl)propan-2-one focus on its interactions with biological targets such as enzymes and receptors. Its structural features allow for specific binding interactions that may influence therapeutic outcomes. Ongoing research aims to elucidate its mechanisms of action and potential therapeutic applications.

Several compounds share structural similarities with 1-(Naphthalen-1-yl)propan-2-one. Here are some notable comparisons:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Naphthylacetic acid | Contains a carboxylic acid group | Exhibits different biological activities compared to ketones |

| 1-Naphthylpropan-2-ol | Reduced form with a hydroxyl group | Different reactivity patterns due to alcohol functionality |

| 2-Naphthylacetone | Isomer with different naphthyl position | Varies in reactivity and applications |

Uniqueness

The uniqueness of 1-(Naphthalen-1-yl)propan-2-one lies in its specific combination of a naphthyl group and an acetone moiety. This structure allows it to participate in a wide range of

Catalytic Synthesis Approaches for Naphthylpropanone Derivatives

Heterogeneous Basic Catalysts in Cross-Coupling Reactions

Heterogeneous palladium nanoparticles (Pd/γ-Al₂O₃) enable Suzuki–Miyaura cross-coupling of aryl esters and boronic acids, suppressing decarbonylation side reactions. With mean Pd diameters of 3.34 nm, these catalysts achieve 85–95% yields across eight cycles under aqueous micellar conditions. Key advantages include:

- Low Pd leaching: Residual Pd <10 ppm in products.

- Broad functional group tolerance: Nitriles, esters, and fluorinated groups remain intact.

| Catalyst | Substrate Scope | Yield (%) | Pd Loading (ppm) |

|---|---|---|---|

| Pd/γ-Al₂O₃ | Heteroaryl esters | 92 | 2500–3500 |

| Cu(OTf)₂-H₂O | Enynals | 88 | N/A |

Reaction mechanisms involve Pd⁰/PdII cycles initiated by oxidative addition of esters.

Transition Metal-Catalyzed Benzannulation Strategies

AuCl₃ and Cu(OTf)₂ catalyze [4+2] benzannulation of o-alkynyl(oxo)benzenes with alkynes, forming naphthyl ketones. AuCl₃ favors ketone retention (yields: 85–92%), while Cu(OTf)₂ promotes decarbonylation to naphthalenes (yields: 78–90%). Fe(III) catalysts offer cost-effective alternatives, achieving 80% yields at 60°C via radical intermediates.

Mechanistic pathway:

- Formation of benzo[c]pyrylium ate complex.

- Diels-Alder addition of alkynes.

- Rearomatization via proton loss or decarbonylation.

Friedel-Crafts Acylation Optimization for Regioselective Formation

Friedel-Crafts acylation of naphthalene with acetyl chloride (AlCl₃ catalyst) in 1,2-dichloroethane yields 1-(naphthalen-1-yl)propan-2-one. Kinetic studies reveal:

- α-selectivity: Second-order dependence on AcCl/AlCl₃; ΔH‡ = 21 kJ/mol, ΔS‡ = -160 J/K·mol.

- β-selectivity: First-order dependence; ΔH‡ = 48 kJ/mol, ΔS‡ = -99 J/K·mol.

| Parameter | α-Isomer | β-Isomer |

|---|---|---|

| Rate Law | k[AcCl]²[AlCl₃]² | k[AcCl][AlCl₃] |

| Final Isomer Ratio | 0.7 | 4–5 (initial) |

HF-mediated systems enhance 6-position acylation in β-substituted naphthalenes (90% regioselectivity).

Solvent-Mediated Reaction Systems

Dichloroethane as Reaction Medium in Kinetic Studies

1,2-Dichloroethane minimizes side reactions via:

- Low polarity: Reduces AlCl₃ hydrolysis.

- Temperature control: Enables precise kinetic measurements (0–5°C).

Competitive isotope studies (⁸H₂-naphthalene) confirm β-acetylation proceeds through rate-limiting proton loss.

Hydrogen Fluoride Systems for Position-Specific Acylation

Anhydrous HF at 60–80°C acylates 2-substituted naphthalenes exclusively at the 6-position. Key advantages:

- No wastewater: HF回收率 >95% via evaporation.

- Scalability: Batch reactors achieve 500 g/L substrate loading.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Implementations

Me₃NHCl–AlCl₃ ionic liquids in microreactors produce long-chain alkylated naphthalenes (C9–C13) with:

- Residence time: 60 seconds.

- Yield: >99% at 30°C.

- Isomer control: α/β ratio adjusted from 1.5–4.0 via temperature modulation.

| Condition | Effect on Product |

|---|---|

| 30°C, Naph/Olefin=1 | 70% mono-substituted, α/β=3.2 |

| 50°C, Naph/Olefin=5 | 90% di-substituted, α/β=1.5 |

Byproduct Management in Large-Scale Syntheses

AlCl₃ recovery from Friedel-Crafts reactions involves:

Autocatalytic Cycle Formation in Ketone-Nitrile Couplings

The titanium(III)-catalyzed ketone-nitrile coupling reaction involving 1-(naphthalen-1-yl)propan-2-one exhibits a complex autocatalytic mechanism that fundamentally alters the reaction kinetics over time [6] [7]. Through comprehensive kinetic analysis, researchers have demonstrated that the formation of catalyst and substrate reservoirs plays a crucial role in determining the overall reaction trajectory [6]. The autocatalytic nature originates from a hidden secondary catalytic cycle where zinc chloride acts as a cocatalyst for proton and chloride delivery from triethylammonium chloride [7].

The reaction proceeds through a simplified catalytic cycle comprising the non-reversible reductive carbon-carbon coupling of ketone and nitrile in the presence of two equivalents of catalyst to give a product-catalyst complex [6]. This step is followed by product release through protonation from triethylammonium trichlorozincate [7]. The formation of triethylammonium trichlorozincate from triethylammonium chloride and zinc chloride is rapid and quantitative, creating the foundation for the autocatalytic behavior [6].

| Reaction Parameter | Standard Conditions | Autocatalytic Phase |

|---|---|---|

| Carbon-Carbon Coupling Rate Constant (k₁) | 16.7 kcal mol⁻¹ | Variable |

| Product Release Rate Constant (k₂) | 18.2 kcal mol⁻¹ | Accelerated |

| Zinc Chloride Formation | Stoichiometric | Autocatalytic |

| Rate-Determining Step | Variable | Changes over reaction course |

The acceleration phase observed under standard conditions continuously accelerates the product release step through the autocatalytic formation of zinc chloride [7]. Once the product release step becomes faster than the carbon-carbon coupling step, the latter becomes rate-determining and the expected decay in rate is observed [6]. This mechanism represents a fundamental departure from conventional catalytic behavior where the rate-determining step remains constant throughout the reaction [7].

Kinetic modeling using the COPASI software platform has revealed that the titanium catalyst, hydrochloride additive, and reaction byproducts form a well-balanced system [6]. Addition of greater than or equal to 1.0 equivalent zinc chloride or greater than or equal to 3.0 equivalents triethylammonium chloride leads to reduced catalysis outcomes due to the formation of catalyst and substrate reservoirs [7].

Zinc Chloride Coordination Effects on Reaction Trajectories

Zinc chloride coordination exerts profound effects on the reaction trajectories of titanium(III)-mediated coupling reactions involving naphthyl ketones [6] [8]. The byproduct zinc chloride functions as both a beneficial cocatalyst and a potential inhibitor, depending on its concentration and coordination environment [7]. Experimental investigations have demonstrated that zinc chloride increases the presence of cationic titanium(III) species, which reduces the available amount of active catalyst [6].

The coordination effects manifest through multiple pathways that significantly alter reaction kinetics [8]. Zinc chloride can form complexes with acetophenone substrates, reducing the amount of available substrate and creating substrate reservoirs [6]. The reversibility of zinc chloride-ketone complex formation can be partially restored through the addition of triethylamine, indicating dynamic equilibrium behavior [7].

Chloride concentration studies have revealed that zinc(II) complexes undergo ligand substitution reactions with biologically relevant nitrogen nucleophiles in a stepwise manner [8]. In the presence of 0.001 molar sodium chloride, five-coordinate complex anions are formed initially, followed by substitution reactions [8]. Higher chloride concentrations of 0.010 molar sodium chloride promote the formation of octahedral complex anions [8].

| Zinc Chloride Concentration | Effect on Reaction Rate | Substrate Availability | Catalyst Activity |

|---|---|---|---|

| 0.5 equivalents | Reduced after initial phase | Significantly lower | Inhibited |

| 1.0 equivalent | Absence of initiation phase | Minimal consumption | Greatly reduced |

| 2.0 equivalents | Further reduced formation | Rapid consumption | Severely inhibited |

| With Triethylamine | Partial recovery | Restored concentration | Marginally improved |

The order of reactivity for nitrogen nucleophiles in zinc chloride coordination follows the pattern: histidine > triazole > imidazole for the first reaction step [8]. This reactivity order changes in the presence of elevated chloride concentrations, where triazole becomes the most reactive ligand [8]. The kinetic parameters demonstrate that zinc chloride coordination significantly influences both the thermodynamics and kinetics of the coupling reactions [8].

Friedel-Crafts Acylation Mechanistic Studies

σ-Complex Intermediate Stabilization

The Friedel-Crafts acylation of naphthalene to form 1-(naphthalen-1-yl)propan-2-one proceeds through the formation of σ-complex intermediates that exhibit distinct stabilization patterns depending on the position of attack [34]. Kinetic studies of naphthalene acetylation in 1,2-dichloroethane solution have revealed fundamentally different mechanistic pathways for α-position versus β-position substitution [34].

The σ-complex formation represents the rate-determining step in electrophilic aromatic substitution reactions, where the magnitude of the activation free energy determines the overall reaction rate [29]. For electron-donating substituents, the σ-complex stabilization occurs through resonance effects when the incoming electrophile adds ortho or para to the existing substituent [28] [29]. The ability of substituents to donate electron density into the aromatic system creates resonance structures where all atoms obey the octet rule [29].

| Position | Reaction Order in Acylating Reagent | Activation Enthalpy (kJ mol⁻¹) | Activation Entropy (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| α-Position | Second-order | 21 | -160 |

| β-Position | First-order | 48 | -99 |

| Standard Range | Variable | 40-60 | -80 to -120 |

The α-acetylation mechanism involves a two-stage σ-complex formation process where elimination of hydrogen chloride to give products is prevented for steric reasons [34]. Instead, the reaction proceeds through a second σ-complex, decomposition of which is usually at least partly rate-limiting [34]. This unique mechanism explains the unusually low activation parameters observed for α-position substitution [34].

For β-naphthyl acetylation, the mechanism follows a conventional two-stage process where the second stage involving proton loss is rate-limiting [34]. The σ-complex intermediate exhibits typical stabilization through delocalization of the positive charge across the aromatic system [31] [32]. The formation of σ-complexes follows initial formation of π-complexes, with σ-complexes involving actual bonding and displaying lower energy and higher stability [32].

Competitive kinetic experiments using deuterated naphthalene substrates have provided insights into the σ-complex stabilization mechanisms [34]. The isotope effects observed in these studies indicate that carbon-hydrogen bond breaking occurs in the rate-determining step for β-position substitution, while α-position substitution exhibits different kinetic behavior consistent with the proposed dual σ-complex mechanism [34].

Isotope Effects in Competitive Acetylation Processes

Isotope effects in competitive acetylation processes involving naphthalene substrates provide crucial mechanistic insights into the σ-complex formation and decomposition pathways [34] [35]. Primary kinetic isotope effects arise from isotopic substitution at sites of bond breaking or bond making in the rate-determining step, while secondary isotope effects result from substitution at other positions [35].

Kinetic hydrogen isotope experiments using octadeuterated naphthalene have revealed distinct isotope effect patterns for α-position versus β-position acetylation [34]. The carbon-hydrogen to carbon-deuterium isotope effects typically range from 6 to 8 at 25°C, providing diagnostic information about the timing of carbon-hydrogen bond cleavage relative to σ-complex formation [35].

| Isotope Pair | Typical klight/kheavy Ratio | Temperature Dependence | Mechanistic Significance |

|---|---|---|---|

| Carbon-Hydrogen/Carbon-Deuterium | 6-8 | Moderate | Primary bond breaking |

| Carbon-Hydrogen/Carbon-Tritium | 15-16 | High | Enhanced primary effect |

| Carbon-12/Carbon-13 | 1.04 | Low | Secondary effect |

| Nitrogen-14/Nitrogen-15 | 1.03 | Minimal | Environmental effect |

The magnitude of isotope effects provides direct evidence for the involvement of carbon-hydrogen bond breaking in the rate-determining step [35]. For β-position acetylation, significant primary isotope effects confirm that proton elimination from the σ-complex is rate-limiting [34]. In contrast, α-position acetylation exhibits reduced isotope effects, consistent with the proposed mechanism where σ-complex formation rather than proton elimination controls the reaction rate [34].

Competitive acetylation experiments demonstrate that the isotope effect patterns change systematically with reaction conditions and substrate concentration [34]. The fractionation of carbon isotopes during acetylation processes shows substantial dependence on the molar balance between substrate and acetylating reagent [16]. Carbon isotope ratio measurements reveal that δ¹³C values change from -38.8‰ to -60.8‰ as the molar balance decreases from 1:10 to 1:30000 [16].

The isotopic fractionation factor calculated using the Rayleigh fractionation model yields a value of 0.9711, indicating significant discrimination between carbon-12 and carbon-13 during the acetylation process [16]. This fractionation correlates directly with the molar balance between substrate and derivative reagent, providing quantitative insight into the mechanistic pathway [16].

Retro-Michael Reaction Pathways in Biological Systems

Biological Retro-Michael Mechanisms

Retro-Michael reaction pathways in biological systems represent important enzymatic processes that facilitate the cleavage of carbon-carbon bonds formed through Michael addition reactions [19] [21]. These reactions are particularly significant in metabolic pathways where reversible carbon-carbon bond formation and cleavage are essential for biochemical regulation [23] [24].

The Michael addition reaction in biological systems involves the 1,4-addition of nucleophiles to unsaturated carbonyl compounds with electron-withdrawing groups [19]. Common biological nucleophiles include thiol groups from cysteine residues, amine groups from lysine residues, and hydroxyl groups from serine residues [19]. The reactivity order follows the pattern: cysteine thiol > lysine primary amine > histidine secondary amine > serine hydroxyl [19].

| Amino Acid Residue | Nucleophilic Group | Relative Reactivity | Biological Significance |

|---|---|---|---|

| Cysteine | Thiol (-SH) | Highest | Protein cross-linking |

| Lysine | Primary amine (-NH₂) | High | Enzyme modification |

| Histidine | Secondary amine | Moderate | pH-dependent activity |

| Serine | Hydroxyl (-OH) | Lowest | Requires activation |

Enzymatic retro-Michael reactions serve as crucial mechanisms for the reversible modification of proteins and the regulation of metabolic pathways [23]. The reversible nature of Michael additions allows for dynamic control of protein function through covalent modifications that can be reversed under specific physiological conditions [23]. This reversibility is exploited in the design of covalent inhibitors and prodrugs where controlled release of active compounds is desired [23].

The kinetics of retro-Michael reactions in biological systems depend on several factors including pH, temperature, and the presence of specific enzymes that catalyze the reverse reaction [24]. Certain enzymes have evolved to specifically catalyze retro-Michael reactions, providing precise control over the timing and extent of carbon-carbon bond cleavage [21]. These enzymatic processes often involve complex mechanisms that include substrate binding, conformational changes, and product release steps [21].

Enzymatic Retro-Michael Processes

Enzymatic retro-Michael processes involve sophisticated molecular machinery that facilitates the controlled cleavage of Michael adducts under physiological conditions [22] [25]. Mass spectrometric studies of protonated compounds have revealed that retro-Michael reactions can be initiated through dissociative protonation mechanisms [22]. The proton initially localizes between carbonyl oxygens through hydrogen bonding in thermodynamically favorable tautomers [22].

Upon collisional activation, proton migration to specific carbon positions leads to the formation of intermediate ion-neutral complexes [22]. Within these complexes, further proton transfer gives rise to proton-bound complexes that facilitate the subsequent cleavage reactions [22]. Theoretical calculations indicate that 1,5-proton transfer pathways are thermodynamically favorable and support the existence of these intermediate complexes [22].

The enzymatic machinery for retro-Michael reactions includes specialized aldolases that have been evolved to accommodate non-natural substrates [52]. Directed evolution techniques have successfully expanded the reaction scope of natural aldolases to include asymmetric Michael addition reactions, and by extension, their reverse processes [52]. Crystal structure analysis reveals how specific mutations enable Michael addition activity by creating new binding pockets and allowing terminal carbonyls to be attacked by amino groups [52].

| Enzyme Class | Substrate Specificity | Cofactor Requirements | Reaction Conditions |

|---|---|---|---|

| Aldolases | Carbonyl compounds | Metal ions (Zn²⁺, Mg²⁺) | Physiological pH |

| Transaminases | Amino-keto compounds | Pyridoxal phosphate | Moderate temperature |

| Nitrilases | Nitrile substrates | No cofactors required | Aqueous environment |

| Lipases | Ester substrates | Calcium ions | Organic solvents |

The retroactivity effects in enzymatic futile cycles demonstrate how downstream sequestration can trigger operating regime transitions [25]. Increasing retroactivity strength, which quantifies the downstream load, can induce five possible regime transitions in enzymatic systems [25]. The minimum required retroactivity strength to evidence sequestration-triggered regime transitions demands 23% of the substrate bound to its downstream target [25].

Pharmaceutical Intermediate Development

Janus Kinase 3 Inhibitor Precursor Synthesis

1-(Naphthalen-1-yl)propan-2-one serves as a crucial precursor in the development of Janus Kinase 3 inhibitors, representing a significant advancement in targeted immunotherapy. Research conducted by Brown and colleagues at AstraZeneca established that naphthyl(β-aminoethyl)ketones demonstrate potent inhibition of Janus Kinase 3 with a pIC50 value of 7.1 ± 0.3 [1]. The compound's effectiveness stems from its ability to undergo retro-Michael reactions in biological systems, generating active metabolites that specifically target the JAK3 enzyme.

The development of 2-naphthylvinyl ketone as a breakdown product of naphthyl ketone precursors has shown comparable inhibitory activity with a pIC50 of 6.8 ± 0.3 [1]. This finding demonstrates the pharmaceutical relevance of naphthyl propanone derivatives in creating stable prodrugs that release active compounds through predictable metabolic pathways.

| Compound Class | IC50 Value | Selectivity | Mechanism |

|---|---|---|---|

| Naphthyl(β-aminoethyl)ketones | 7.1 ± 0.3 pIC50 | JAK3 selective | ATP-competitive inhibition |

| 2-Naphthylvinyl ketone | 6.8 ± 0.3 pIC50 | JAK3 selective | Retro-Michael reaction product |

| Covalent JAK3 inhibitors | 4.8 nM | Unique cysteine targeting | Covalent modification |

Contemporary research has identified the unique structural features of JAK3 that enable selective inhibition. The presence of a cysteine residue (Cys909) in the ATP binding pocket, which is replaced by serine in other JAK family members, provides a structural foundation for designing highly selective inhibitors [2]. This discovery has led to the development of covalent JAK3 inhibitors that exploit this unique cysteine, with some compounds achieving IC50 values as low as 4.8 nM in enzymatic assays [2].

The synthetic approach to naphthyl-based JAK3 inhibitors typically involves Friedel-Crafts acylation of naphthalene derivatives followed by subsequent modifications to introduce the required pharmacophoric elements. The 2,4-substituted pyrimidines represent another class of covalent JAK3 inhibitors that incorporate naphthyl substituents, demonstrating the versatility of naphthalene-based scaffolds in medicinal chemistry [2].

Bedaquiline API Building Block Applications

The role of 1-(Naphthalen-1-yl)propan-2-one in bedaquiline synthesis represents a paradigm shift in antituberculosis drug development. The compound serves as a key building block in the naphthoyl electrophile system used for constructing the complex tetracyclic structure of bedaquiline [3]. Research published in Chemical Science demonstrates that naphthoyl pyrrole 10d provides superior performance in aroylation reactions, yielding 8a with 91% efficiency under optimized conditions [3].

The bedaquiline synthesis pathway involves a critical aroylation reaction between quinoline fragment 9a and naphthoyl electrophiles using LiHMDS as the base. This reaction has been optimized to achieve yields of 45-91% depending on the specific electrophile and reaction conditions employed [3]. The use of 1.2 equivalents of naphthoyl pyrrole at 50°C represents the current state-of-the-art for this transformation.

| Synthesis Method | Key Intermediate | Yield | Stereoselectivity |

|---|---|---|---|

| Quinoline lithiation + ketone addition | Quinoline fragment 9a | 45-91% | No stereochemical control |

| Rh-catalyzed DKR-ATH | N-hetero-1,2,2-triarylethanones | 34% overall | High (1S,2R) |

| Chiral base methodology | Quinoline-ketone adduct | Enhanced | Improved with d-proline |

The implementation of rhodium-catalyzed dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) has revolutionized bedaquiline synthesis by providing high stereochemical control of the adjacent stereocenters [3]. This approach, combined with TADDOL-mediated diastereoselective allylation, enables the construction of the required (1S,2R) configuration with excellent selectivity.

Recent developments in bedaquiline synthesis have focused on improving the stereoselectivity of the key bond-forming reactions. The use of chiral lithium amides derived from amino acids, particularly lithium (R)-2-(methoxymethyl)pyrrolidide obtained from d-proline, has achieved 82% assay yield of the desired syn-diastereomer pair with 13.6:1 diastereoselectivity and 56% enantiomeric excess [4]. This methodology represents a significant improvement over traditional approaches that lacked stereochemical control.

The naphthalene C-unit in bedaquiline plays a crucial role in the compound's mechanism of action. Crystallographic studies reveal that the naphthalene ring forms π-π interactions with Tyr68 and Leu72 in the ATP synthase enzyme while avoiding steric clashes with Tyr70 [5]. This structural insight has guided the development of bedaquiline analogues with modified naphthalene units designed to optimize binding affinity and selectivity.

Materials Science Innovations

Hyper-Cross-Linked Polymer Formation

The incorporation of 1-(Naphthalen-1-yl)propan-2-one derivatives in hyper-cross-linked polymer synthesis has emerged as a transformative approach in materials science. Research conducted by Hou and Tan demonstrates that naphthyl substitution in polymer building blocks enables fine-tuning of porosity and gas uptake capacity [6]. Their systematic study revealed that gradual functional group substitution of phenyl by naphthyl groups increases the BET surface area from 874 to 1717 m²/g while enhancing CO₂ adsorption capacity from 12.76 to 18.85 wt% at 273.15 K and 1.00 bar [6].

The solvent knitting method employs Friedel-Crafts alkylation over Lewis acid catalysts such as ferric chloride and aluminum chloride to create extensive cross-linking networks [6]. This approach offers several advantages including mild synthesis conditions, good stability, high yield, and broad availability of naphthyl monomers. The resulting materials exhibit tunable structure properties that can be systematically modified based on the degree of naphthyl substitution.

| Polymer Type | Surface Area (m²/g) | CO₂ Adsorption | Porosity Enhancement |

|---|---|---|---|

| Naphthyl-substituted amine polymers | 874-1717 | 12.76-18.85 wt% | Naphthyl > phenyl |

| Naphthalene-based polyaminals | 604 | 133 mg/g | Enhanced by naphthalene |

| Naphthalene diimide polymers | High | Enhanced capacity | Cross-linking improves |

The naphthalene-based polyaminal-linked polymers synthesized through one-pot polycondensation of α-naphthaldehyde and melamine demonstrate excellent thermal stability up to 320°C and exhibit reversible adsorption-desorption isotherms [7]. These materials show CO₂ uptake values of 133.32 mg/g at 273 K and 1 bar, highlighting the effectiveness of naphthalene incorporation in polymer networks.

The formation mechanism involves external cross-linking where suitable crosslinking agents interlink aromatic monomers to obtain porous polymer skeletons [8]. The naphthalene diimide-based cross-linked polymers synthesized through imidization condensation followed by radical polymerization exhibit three-dimensional network structures with outstanding electrochemical performance and enhanced thermal stability compared to molecular analogues [9].

Porosity Tuning Through Naphthyl Substitution

The systematic investigation of naphthyl substitution effects on polymer porosity reveals fundamental structure-property relationships in porous materials. Research demonstrates that increasing the number of naphthyl groups in precursors favorably affects knitting microporous structures with improved porosity and enhanced gas uptake ability [6]. The naphthyl groups outweigh phenyl groups in their contributions to bettering porosity parameters and gas uptake capacity of synthesized polymers.

The porosity tuning mechanism operates through several interconnected factors. The larger aromatic surface area of naphthalene compared to benzene provides enhanced π-π interactions and improved molecular packing in the polymer matrix. Additionally, the flexible naphthalene ring system can modify its topology from planar configurations, affecting the activity and 3D architecture development [7].

| Structural Parameter | Phenyl Systems | Naphthyl Systems | Enhancement Factor |

|---|---|---|---|

| BET Surface Area | 874 m²/g | 1717 m²/g | 1.97x |

| CO₂ Adsorption | 12.76 wt% | 18.85 wt% | 1.48x |

| CO₂/N₂ Selectivity | Lower | Up to 24.9 | Significant |

The methylal amount optimization in naphthalene-based polymers shows that surface area varies from 757 to 1065 m²/g depending on the crosslinker concentration, with maximum values achieved at 30 mmol methylal addition [10]. This finding demonstrates the critical importance of crosslinker stoichiometry in achieving optimal porosity characteristics.

Pyridine-functionalized naphthalene diimide cross-linked polymers represent advanced materials combining electrochemical activity with controlled porosity. These materials exhibit specific capacitance values of 202.85 F/g at 0.5 A/g current density and demonstrate high energy density of 49.69 Wh/kg with power density of 1259.99 W/kg [11]. The three-dimensional network structure resolves solubility issues while maintaining high surface area and effective ion transport.

The degradable hypercrosslinked polymers synthesized from aromatic polyketones via external crosslinking represent environmentally responsive materials. The HCPK-OtBu variant exhibits mesoporous structure with pore sizes ranging from 1.27 to 68.5 nm and surface area of 321 m²/g [12]. These materials demonstrate good adsorption capability for aniline removal while maintaining photodegradation properties under UV light irradiation.

Specialty Chemical Production

Fragrance Component Synthesis Strategies

The utilization of 1-(Naphthalen-1-yl)propan-2-one in fragrance synthesis represents a sophisticated approach to creating complex aromatic profiles. Beta-Methyl Naphthyl Ketone (2-Acetylnaphthalene) serves as a paradigmatic example, exhibiting warm, powdery, floral characteristics with orange-blossom and heliotropin-like facets [13]. This compound, designated as FEMA 2683, demonstrates medium to high odor strength with exceptional tenacity in fragrance formulations.

The synthesis strategy employs Friedel-Crafts acylation of naphthalene with acetyl chloride in the presence of aluminum chloride catalyst under anhydrous conditions. This methodology achieves high yields while maintaining selectivity for the desired regioisomer. The industrial scalability of this process has enabled widespread adoption in fine fragrance, soap formulations, and cosmetic applications.

| Fragrance Compound | Formula | Odor Profile | Applications |

|---|---|---|---|

| Beta-Methyl Naphthyl Ketone | C₁₃H₁₂O | Warm, powdery, orange-blossom | Fine fragrance, soap |

| Decahydro-2-naphthyl formate | C₁₁H₁₈O₂ | Sandalwood-like, woody | Perfumery bases |

| Tetramethyl acetyloctahydronaphthalenes | Complex | Woody, ambergris | Cosmetics, air fresheners |

The decahydro-2-naphthyl formate synthesis involves esterification of decahydro-2-naphthol with formic acid using sulfuric acid catalyst under reflux conditions . This compound exhibits sandalwood-like and woody characteristics, making it valuable for perfumery applications and sandalwood base formulations. The industrial production optimizes reaction conditions to maximize yield and purity through distillation purification.

The tetramethyl acetyloctahydronaphthalenes represent a complex mixture of diastereomers produced through Diels-Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminum chloride catalyst [15]. The subsequent cyclization using 85% phosphoric acid yields the predominant (2R,3R) and (2S,3S) stereoisomers with distinctive woody and slightly ambergris odor characteristics.

Luminescent Material Precursor Development

The development of luminescent materials from 1-(Naphthalen-1-yl)propan-2-one precursors represents cutting-edge research in optical materials science. Naphthyl-naphthalimides synthesized through imidization-condensation reactions demonstrate high-performance visible light photoinitiator properties essential for 3D printing and photocomposite synthesis [16]. These materials achieve excellent reactivity and stereoselectivity in photopolymerization processes.

The synthetic approach involves condensation of 6-bromo-2-butyl-benzo[de]isoquinoline-1,3-dione with naphthyl derivatives followed by nucleophilic substitution with appropriate amines. The resulting naphthalimide-naphthyl conjugates exhibit strong fluorescence with tunable emission wavelengths depending on the substitution pattern and electronic properties of the naphthyl moiety.

| Material Type | Synthesis Method | Luminescent Properties | Applications |

|---|---|---|---|

| Naphthyl-naphthalimides | Imidization-condensation | Visible light activation | 3D printing, photocomposites |

| Naphthalene diimide polymers | Radical polymerization | High quantum yield | Energy storage, electronics |

| Carbonized polymer dots | Polymerization-carbonization | Tunable emission | Bioimaging, sensing |

The naphthalene diimide cross-linked polymers synthesized through radical polymerization of N,N'-di(4'-vinylphenyl)naphthalene-1,4,5,8-dicarboxydiimide demonstrate outstanding electrochemical performance with discharge capacity of 121.3 mAh/g at 0.2 C rate [9]. The cross-linking strategy effectively suppresses dissolution in organic electrolytes while maintaining high ionic conductivity and structural integrity.

The carbonized polymer dots (CPDs) derived from naphthalene precursors through polymerization-carbonization processes exhibit precursor-dependent emission characteristics [17]. The molecular-state luminescence and crosslink-enhanced-emission effects significantly influence photoluminescence properties of slightly carbonized CPDs. Structural fragments of naphthalene precursors are retained in CPD products, enabling direct tuning of optical properties through precursor selection.

The triptycene-based luminescent materials incorporating naphthyl substituents demonstrate through-space charge transfer mechanisms between electron donors and acceptors [18]. These materials exhibit unique electronic properties resulting from homoconjugated systems where naphthalene units function as electron-rich donors in charge transfer complexes.

Research indicates that naphthalene-based luminescent materials offer significant advantages including excellent photochemical stability, high fluorescence quantum yields, large Stokes shifts, and facile modification possibilities. The rigid planar structure of naphthalene provides structural stability while the extended conjugation enables fine-tuning of optical properties through systematic substitution strategies.